molecular formula C17H26O2 B12694861 3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester CAS No. 207505-73-5

3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester

Cat. No.: B12694861
CAS No.: 207505-73-5
M. Wt: 262.4 g/mol
InChI Key: BJTYRNANPWPOGC-UHFFFAOYSA-N
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Description

This compound (CAS: 207505-73-5) is a cyclohexene-derived ester with a branched alkyl substituent. Its molecular formula is C₁₆H₂₄O₂, and it is utilized in laboratory chemical synthesis and industrial manufacturing .

Properties

CAS No.

207505-73-5

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H26O2/c1-13-9-11-15(12-10-13)17(2,3)19-16(18)14-7-5-4-6-8-14/h4-5,9,14-15H,6-8,10-12H2,1-3H3

InChI Key

BJTYRNANPWPOGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C2CCC=CC2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester typically involves:

  • Esterification of 3-cyclohexene-1-carboxylic acid with the corresponding alcohol, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol .
  • The alcohol component is often prepared separately from cyclohexene derivatives, such as (4-methyl-3-cyclohexen-1-yl)methanol, through reduction or functional group transformation.

Preparation of the Alcohol Precursor

  • (4-methyl-3-cyclohexen-1-yl)methanol can be synthesized by reduction of 4-methyl-3-cyclohexene-1-carboxylic acid or its derivatives using lithium aluminium hydride (LiAlH4) in diethyl ether under reflux for several hours (typically 7 h), yielding the alcohol with high efficiency (~84% yield).
  • This step is critical as the purity and stereochemistry of the alcohol influence the final ester product.

Esterification Reaction

  • The esterification is catalyzed by acid catalysts , commonly sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
  • Reaction conditions typically involve heating the acid and alcohol mixture with removal of water to drive the equilibrium toward ester formation.
  • Alternative methods include the use of solid acid catalysts such as ion-exchange resins, which allow for milder conditions and easier product separation, especially in industrial continuous flow reactors.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Catalyst Sulfuric acid, p-toluenesulfonic acid, or solid acid resins Acid catalysis essential for esterification
Temperature Reflux temperature of solvent (e.g., 60-110 °C) Ensures reaction completion
Solvent Often toluene or other inert solvents Facilitates azeotropic removal of water
Reaction time Several hours (4-12 h) Monitored by TLC or GC for completion
Water removal Continuous removal via Dean-Stark apparatus Drives equilibrium toward ester

Purification

  • Post-reaction, the mixture is neutralized and extracted.
  • Purification is typically achieved by distillation under reduced pressure or chromatographic methods to isolate the ester with high purity.

Analytical Monitoring and Characterization

  • Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are standard techniques to monitor reaction progress and confirm product identity.
  • Stereochemical purity is assessed by chiral HPLC or NMR using chiral shift reagents due to the presence of multiple chiral centers.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield/Notes
Reduction of acid to alcohol 4-Methyl-3-cyclohexene-1-carboxylic acid + LiAlH4 in diethyl ether, reflux 7 h ~84% yield; high purity alcohol obtained
Esterification 3-Cyclohexene-1-carboxylic acid + alcohol, acid catalyst, reflux, water removal High yield; reaction time 4-12 h
Purification Neutralization, extraction, distillation or chromatography High purity ester product

Research Findings and Notes

  • The stereochemistry of the alcohol and acid components significantly affects the reactivity and final product configuration.
  • Use of solid acid catalysts in continuous flow reactors has been shown to improve yield and scalability while reducing environmental impact.
  • The compound’s ester bond is susceptible to hydrolysis and oxidation under certain conditions, which must be controlled during synthesis and storage.
  • The preparation methods are consistent with those used for similar cyclohexene-based esters, with adaptations for the specific substituents and stereochemistry of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 1-m

Biological Activity

3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, safety assessments, and relevant research findings.

Chemical Structure and Properties

The compound is classified under carboxylic acid esters and exhibits a unique cyclohexene structure. Its chemical formula is C14H22O2C_{14}H_{22}O_2, and it features a cyclohexene ring which contributes to its biological activity.

Biological Activity Overview

Genotoxicity and Toxicity Assessments

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization of this compound. Key findings include:

  • Genotoxicity : The compound was not found to be genotoxic in various assays, including the Ames test. No significant increases in chromosomal aberrations were observed in human peripheral blood lymphocytes treated with the compound at concentrations up to 180 μg/mL .
  • Repeated Dose Toxicity : The total systemic exposure was below the threshold of toxicological concern (TTC), suggesting minimal risk associated with repeated exposure .
  • Skin Sensitization : Evaluations indicated no safety concerns for skin sensitization under current declared levels of use .

Table 1: Summary of Toxicological Data

EndpointResultReference
GenotoxicityNon-genotoxic (Ames test)RIFM
Repeated Dose ToxicityBelow TTC (0.03 mg/kg/day)RIFM
Skin SensitizationNo significant riskRIFM
PhototoxicityNot phototoxicRIFM

Case Studies and Applications

Insecticidal and Antitumor Properties

Research indicates that derivatives of cyclohexene carboxylic acids have been explored for their insecticidal properties and potential as tumor inhibitors. For instance, cyclohexanecarboxylic acid has been noted for its applications in synthetic organic materials and pharmaceuticals .

Additionally, studies have shown that certain esters derived from cyclohexene carboxylic acids exhibit antifungal activity against a range of fungal species, indicating their potential use in treating mycoses .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of monocyclic unsaturated esters with varying substituents. Key analogues include:

Compound Name CAS Molecular Formula Key Substituents Applications/Toxicity
Target Compound 207505-73-5 C₁₆H₂₄O₂ 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl group Laboratory chemicals, manufacturing; low toxicity
Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate - C₁₀H₁₄O₂ 1,4-dimethylcyclohexene Intermediate in organic synthesis
3-Cyclohexene-1-carboxylic acid, 2-methyl-, ester with 2-methyl-3-cyclohexene-1-methanol - C₁₄H₂₂O₂ Dual cyclohexene rings, methyl groups Repellency index: 39 (biological activity)
Terpinyl isobutanoate (α-Terpinyl isobutyrate) 7774-65-4 C₁₄H₂₄O₂ Isobutyrate ester of terpinenol Fragrance ingredient; low toxicity
Methyl 3-cyclohexene-1-carboxylate 6493-77-2 C₈H₁₂O₂ Unsubstituted cyclohexene ring Solvent, synthetic intermediate
Tilidine Hydrochloride 51931-66-9 C₁₇H₂₃NO₂·HCl Dimethylamino-phenyl group Narcotic analgesic (50–100 mg/dose)

Key Observations :

  • Branching and Toxicity: The target compound’s branched alkyl group (1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl) contributes to its low acute toxicity, similar to terpinyl isobutanoate . Simpler esters like methyl 3-cyclohexene-1-carboxylate lack complex substituents and may exhibit higher volatility .
  • Biological Activity : Substituents influence functionality. For example, the dual cyclohexene structure in the 2-methyl-ester analogue enhances repellency (index: 39), suggesting that substituent position impacts bioactivity .
  • Pharmaceutical vs. Industrial Use: Tilidine’s dimethylamino-phenyl group enables opioid receptor binding, contrasting with the target compound’s industrial applications .

Physicochemical Properties

  • Molecular Weight : The target compound (248.36 g/mol) is heavier than simpler analogues like methyl 3-cyclohexene-1-carboxylate (140.18 g/mol), affecting solubility and volatility .
  • Thermal Stability: Heating the target compound emits acrid smoke, a trait shared with terpinyl isobutanoate due to ester decomposition pathways .

Research Implications

  • Synthetic Utility : Branched esters like the target compound serve as precursors for fine chemicals, while simpler analogues are used as solvents .
  • Structure-Activity Relationships : The repellency index of the 2-methyl-ester analogue highlights the role of substituent placement in biological activity .

Q & A

Basic: What analytical techniques are recommended for characterizing this ester, and how do they validate structural accuracy?

Answer: Key techniques include NMR spectroscopy (to confirm substituent positions and stereochemistry), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight). Regulatory-compliant characterization data, as referenced in pharmacopeial standards (e.g., USP/EP), should be cross-referenced to ensure accuracy. For example, batch-specific NMR and chromatographic data are critical for confirming the absence of regioisomers or byproducts .

Basic: What synthetic strategies are effective for esterifying 3-Cyclohexene-1-carboxylic acid with bulky alcohol moieties?

Answer: Acid-catalyzed esterification (e.g., using H₂SO₄ or p-toluenesulfonic acid) is commonly employed. For sterically hindered alcohols, Steglich esterification (using DCC/DMAP) may enhance yield by activating the carboxylic acid group without requiring high temperatures. Evidence from similar esters (e.g., 2-ethylhexyl derivatives) supports the use of these methods .

Advanced: How do substituents on the cyclohexene ring influence the compound’s stability under oxidative conditions?

Answer: The electron-donating methyl groups and conjugated double bonds may reduce susceptibility to oxidation. However, competing reactions (e.g., epoxidation of the cyclohexene ring) could occur under strong oxidizing agents like KMnO₄. Stability studies should include HPLC monitoring to track degradation products, as demonstrated in analogous cyclohexene-carboxylic acid derivatives .

Advanced: What enzymatic systems interact with this ester, and how can they inform biotransformation studies?

Answer: Esterase BioH from E. coli has shown activity toward structurally related cyclohexene esters, cleaving the ester bond to release the parent acid. This suggests potential use in enzymatic hydrolysis studies to generate metabolites or probe substrate specificity. Kinetic assays (e.g., UV-Vis monitoring of hydrolysis rates) are recommended for mechanistic insights .

Data Contradiction: How should researchers resolve discrepancies in reported hydrogenation yields for this compound?

Answer: Variations in catalytic systems (e.g., Pd/C vs. PtO₂) or solvent polarity may account for yield differences. Replicate experiments under controlled conditions (e.g., H₂ pressure, temperature) are essential. Cross-validate results using GC-MS to quantify unreacted starting material and byproducts. Comparative studies on analogous esters highlight the sensitivity of hydrogenation to steric effects .

Advanced: What computational methods are suitable for predicting the stereochemical outcomes of Diels-Alder reactions involving this ester?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict endo/exo selectivity. Experimental validation via NOESY NMR is critical to confirm computational predictions. Studies on similar cyclohexene derivatives demonstrate strong correlation between calculated and observed stereochemistry .

Basic: What precautions are necessary for handling and storing this ester to prevent degradation?

Answer: Store under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation and hydrolysis. Avoid prolonged exposure to light, as UV radiation may induce [4+2] cycloaddition side reactions. Safety data sheets for related esters recommend using amber glassware and desiccants .

Advanced: How can the compound’s regioselectivity in nucleophilic substitution reactions be optimized?

Answer: Activate the carboxylic acid via thionyl chloride to form the acyl chloride intermediate, improving reactivity toward bulky nucleophiles. Solvent choice (e.g., THF vs. DCM) and temperature control (0–25°C) can mitigate competing elimination pathways. Kinetic studies on analogous esters support this approach .

Data Contradiction: Why do different studies report varying optical rotation values for this compound?

Answer: Impurities in stereoisomeric mixtures or measurement conditions (e.g., solvent, wavelength) may cause discrepancies. Purify the compound via chiral HPLC and standardize polarimetry conditions (e.g., sodium D-line at 20°C). Reference standards from pharmacopeial sources (e.g., USP) should be used for calibration .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this ester?

Answer: Employ flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Optimize stoichiometry using DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, reaction time). Pilot-scale studies on similar esters demonstrate improved yields (>85%) with these methods .

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